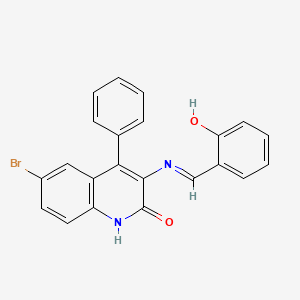
ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H20N4O4 and its molecular weight is 284.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
Research conducted by Magata et al. (2017) demonstrates the use of related compounds in the enantioselective synthesis of complex molecules. Their work involved a palladium-catalyzed amide coupling process, highlighting the potential of such compounds in advanced synthetic chemistry (Magata et al., 2017).
Crystal Structure Analysis
Studies by Lynch and Mcclenaghan (2004) and Kennedy et al. (2001) provide insight into the crystal structure of compounds similar to ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate. These works are significant for understanding the molecular and crystallographic properties of such compounds, which is essential for their application in material science and molecular engineering (Lynch & Mcclenaghan, 2004); (Kennedy et al., 2001).
Synthesis of Analogues and Derivatives
Research like that of Carbone et al. (2013) and Ivanov et al. (2017) indicates the versatility of this compound in synthesizing various analogues and derivatives. These studies are crucial for the development of new compounds with potential applications in pharmaceuticals and organic chemistry (Carbone et al., 2013); (Ivanov et al., 2017).
Solid Phase Peptide Synthesis
The work of Robertson et al. (1999) and Jiang et al. (1998) explores the use of similar compounds in solid phase peptide synthesis. This highlights its potential in the synthesis of peptides, which is a critical area in biochemistry and drug development (Robertson et al., 1999); (Jiang et al., 1998).
Application in SARS-CoV Protease Inhibition
Sydnes et al. (2006) conducted research on the synthesis of peptides with potential inhibitory activity against SARS-CoV protease, demonstrating the application of such compounds in antiviral research (Sydnes et al., 2006).
Mécanisme D'action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo reactions involving the addition and removal of the Boc group, potentially altering the properties of target molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate. For example, the addition and removal of the Boc group are pH-dependent processes , suggesting that the compound’s activity could be influenced by the pH of its environment.
Propriétés
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-8-16(15-14-9)7-6-13-11(18)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJURURWJQLDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)
![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)
![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)
![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)
![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)


![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)


cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)
